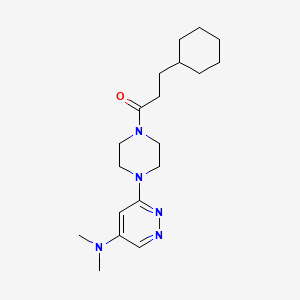

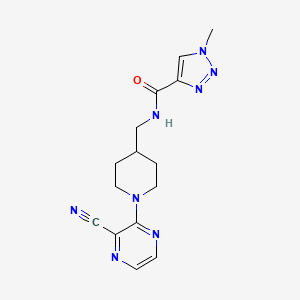

![molecular formula C20H16ClN5OS B2944532 N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1203011-13-5](/img/structure/B2944532.png)

N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

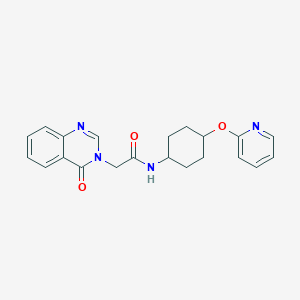

“N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide” is a chemical compound that contains a pyrazolo[3,4-d]pyridine core . This core is a crucial part of nitrogen ring junction heterocyclic compounds, which are significant in synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of compounds with a pyrazolo[3,4-d]pyridine core has been studied extensively . For instance, the synthesis and anti-inflammatory activity of various pyrazolo[3,4-c]pyridazine compounds have been reported .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazolo[3,4-d]pyridine core . This core is versatile and can be prepared and modified to create further ring extensions .

Chemical Reactions Analysis

The chemical reactivity of compounds with a pyrazolo[3,4-d]pyridine core has been a focus of synthetic strategies in recent years . The electron-gaining and donating properties of pyrazolo pyridine make a difference in chemical properties .

Scientific Research Applications

Antioxidant and Antitumor Activities

Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and characterized, with some forming coordination complexes with Co(II) and Cu(II). These complexes, along with the ligands, have shown significant antioxidant activities, demonstrated through various in vitro assays like DPPH, ABTS, and FRAP. This indicates the potential for similar compounds to serve as antioxidants, contributing to the mitigation of oxidative stress-related disorders (Chkirate et al., 2019).

Antitumor Activity

A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their in vitro antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these, a derivative was highlighted for its significant activity, suggesting the potential of similar structures for anticancer drug development (El-Morsy et al., 2017).

Nonlinear Optical Properties

Optical Applications

Investigations into the nonlinear optical properties of crystalline acetamides, including effects of polarization from their environment, have demonstrated these compounds as promising candidates for photonic devices. This suggests potential applications in optical switches, modulators, and energy applications, highlighting the versatility of acetamide derivatives in materials science (Castro et al., 2017).

Antimicrobial Activity

Antibacterial and Antifungal Activities

Various N-substituted-2-amino-1,3,4-thiadiazoles, synthesized from reactions involving chloroacetamide, displayed significant antimicrobial activities. These activities were demonstrated against a range of bacterial and fungal strains, suggesting the potential for similar compounds to be developed into new antimicrobial agents (Hamama et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell proliferation and survival, making it a significant target in cancer treatment .

Mode of Action

The compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to a decrease in cancer cell growth .

Biochemical Pathways

The compound’s action on EGFR-TK affects several downstream pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways . These pathways are crucial for cell survival and proliferation, so their disruption leads to reduced cancer cell growth .

Result of Action

The compound’s action results in significant anti-proliferative activity against cancer cells . It has been shown to induce cell cycle arrest and increase the percentage of apoptotic cells . Additionally, it has demonstrated the ability to inhibit P-glycoprotein, which can contribute to multi-drug resistance in cancer cells .

Future Directions

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5OS/c1-13-17-11-22-26(16-5-3-2-4-6-16)19(17)20(25-24-13)28-12-18(27)23-15-9-7-14(21)8-10-15/h2-11H,12H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMWWGGDRTZROU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2944449.png)

![N,N-Diethyl-1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B2944459.png)

![(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2944461.png)

![2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2944472.png)